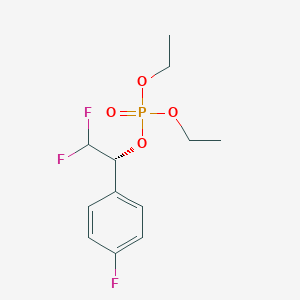![molecular formula C22H16Cl2FNO2 B2952437 (E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one CAS No. 478039-92-8](/img/structure/B2952437.png)
(E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
While specific details about the molecular structure of this compound are not available, understanding the molecular structure of a compound is crucial as it influences its physical and chemical properties. This includes its reactivity, polarity, phase of matter, color, magnetism, and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties can include melting point, boiling point, solubility, reactivity, and stability. Unfortunately, specific physical and chemical properties for this compound are not available .科学研究应用
The compound belongs to a class of organic compounds known as chalcones, which are characterized by the presence of an α,β-unsaturated ketone structure. Chalcones and their derivatives have been extensively studied for their diverse pharmacological properties and potential applications in various fields of scientific research. Below is a comprehensive analysis of six unique applications of this compound, each detailed in its own section.
Antimicrobial Activity
Chalcones have demonstrated significant antimicrobial activity , including antibacterial and antifungal effects. The compound , with its specific substituents, may interact with bacterial cell walls or fungal membranes, leading to disruption and inhibition of microbial growth. This property is particularly valuable in the development of new antibiotics and antifungal agents, especially in the face of increasing antibiotic resistance .
Anti-inflammatory Properties
The anti-inflammatory properties of chalcones are attributed to their ability to inhibit various enzymes involved in the inflammatory process. By modulating these pathways, chalcones can potentially reduce inflammation and be used in the treatment of chronic inflammatory diseases .
Anticancer Potential
Chalcones have been identified as potential anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The compound may have applications in cancer research, where it could be used to study cancer cell biology or as a lead compound for the development of new anticancer drugs .
Antioxidant Effects
The presence of phenolic groups in chalcones contributes to their antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress and lead to various diseases. The compound’s antioxidant properties may find applications in research focused on aging and neurodegenerative diseases .
Modulation of Enzymatic Activity
Chalcones can act as enzyme inhibitors, affecting the activity of key enzymes in various biological pathways. This property is useful in the study of enzyme kinetics and in the development of enzyme-based assays for research and diagnostic purposes .
Material Science Applications
Beyond biomedical applications, chalcones have also been explored in the field of materials science. Their unique structural properties allow them to be used in the development of organic solar cells, nonlinear optics, and electrochemical sensors. The compound could be investigated for its electrical and optical properties, contributing to advancements in sustainable energy and sensor technology .
作用机制
The mechanism of action of a compound refers to how it interacts with other compounds or systems. While the specific mechanism of action for this compound is not available, it’s important to note that understanding the mechanism of action can provide insights into the compound’s potential uses, such as in drug design or material science .
未来方向
The future directions for research on this compound could involve further exploration of its potential applications in areas such as drug design, organic synthesis, and material science. Additionally, more research could be conducted to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .
属性
IUPAC Name |
(E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2FNO2/c23-16-7-9-17(10-8-16)26-12-11-22(27)15-3-1-4-18(13-15)28-14-19-20(24)5-2-6-21(19)25/h1-13,26H,14H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPFEEMSEVWDPJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)C=CNC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)/C=C/NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

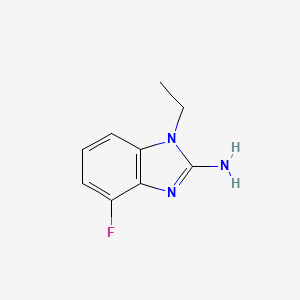
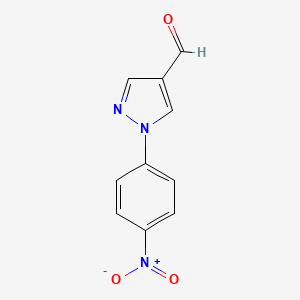
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2952358.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2952359.png)
![[4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate](/img/structure/B2952361.png)
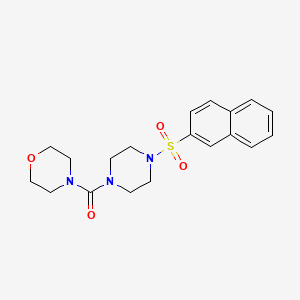
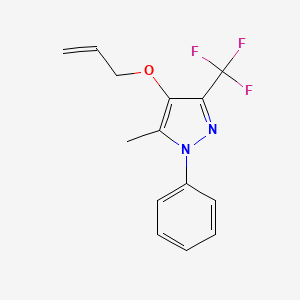

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2952367.png)
![N-[(2,5-Dimethylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2952370.png)
![4-[6-(Thiomorpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2952371.png)
![2-cyclohexyl-8-methoxy-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2952372.png)
![1-allyl-4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2952373.png)
